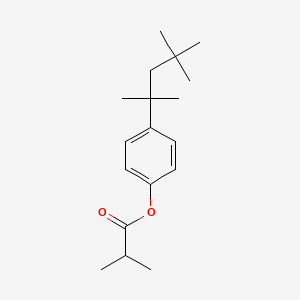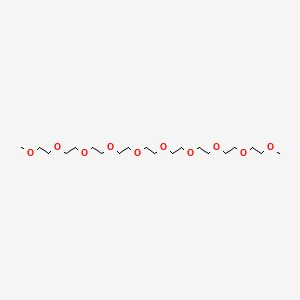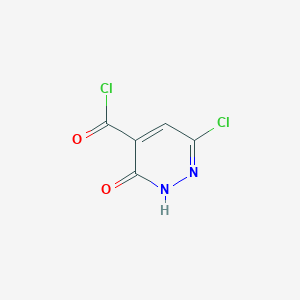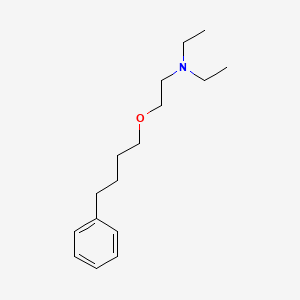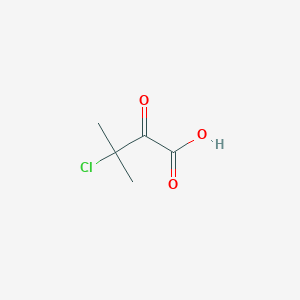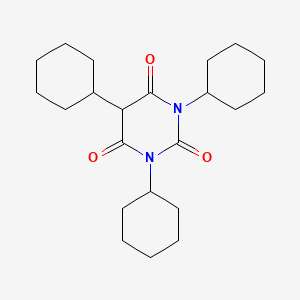
Barbituric acid, 1,3,5-tricyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 1,3,5-tricyclohexyl- is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs
準備方法
The synthesis of 1,3,5-tricyclohexyl barbituric acid typically involves the reaction of N,N’-dicyclohexyl urea with malonic acid in the presence of glacial acetic acid and acetic anhydride. This reaction produces the desired barbituric acid derivative, which is then crystallized, filtered, and dried to obtain a refined product . This method is efficient, yielding a high-purity product with a reasonable production cost.
化学反応の分析
1,3,5-tricyclohexyl barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the cyclohexyl groups or the barbituric acid core.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
科学的研究の応用
1,3,5-tricyclohexyl barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1,3,5-tricyclohexyl barbituric acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate synaptic inhibition, leading to sedative and anticonvulsant effects. The pathways involved include the potentiation of GABAergic transmission and inhibition of excitatory neurotransmitter release .
類似化合物との比較
1,3,5-tricyclohexyl barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Thiopental: A short-acting barbiturate used for anesthesia induction.
特性
CAS番号 |
747-78-4 |
|---|---|
分子式 |
C22H34N2O3 |
分子量 |
374.5 g/mol |
IUPAC名 |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
InChIキー |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



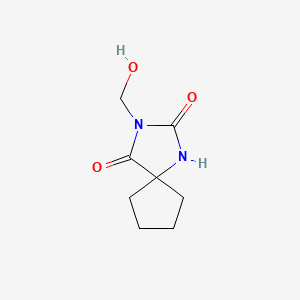
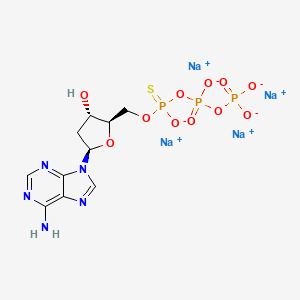


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
